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Compound of Interest

Compound Name: 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Cat. No.: B1598496 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-Propyl-3-p-tolyl-1,2,4-
oxadiazole

Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties,

synthetic methodology, and potential applications of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. The

1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed

as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability

and improve pharmacokinetic profiles. This document is intended for researchers, medicinal

chemists, and drug development scientists, offering field-proven insights into the

characterization and strategic importance of this heterocyclic compound. We will delve into its

molecular profile, provide a robust, detailed protocol for its synthesis and characterization, and

discuss its therapeutic potential based on the well-documented biological activities of its

structural class.

Introduction & Strategic Significance
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant

attention in pharmaceutical research due to its unique electronic properties and metabolic

stability.[1] Unlike esters or amides, the oxadiazole core is resistant to hydrolysis by common

metabolic enzymes, making it an ideal surrogate to improve the durability and oral

bioavailability of drug candidates. Derivatives of this scaffold have demonstrated a vast
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spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and

anti-Alzheimer's properties.[1][2]

5-Propyl-3-p-tolyl-1,2,4-oxadiazole (Figure 1) is a specific analogue within this class,

featuring a p-tolyl group at the 3-position and a propyl group at the 5-position. This substitution

pattern provides a balance of aromatic and aliphatic character, influencing its solubility,

lipophilicity, and potential interactions with biological targets. Understanding the

physicochemical nature of this molecule is the first critical step in evaluating its potential as a

lead compound in drug discovery programs.

Figure 1: Chemical Structure of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

A 2D representation of the title compound's molecular structure.

Molecular & Physicochemical Profile
A comprehensive understanding of a compound's physical and chemical properties is

fundamental to its application in research and development. These parameters dictate its

behavior in biological systems, its formulation possibilities, and its stability.

Key Identifiers
The following table summarizes the core identification information for 5-Propyl-3-p-tolyl-1,2,4-
oxadiazole.

Identifier Value Source(s)

IUPAC Name

5-Propyl-3-(4-

methylphenyl)-1,2,4-

oxadiazole

P&S Chemicals

CAS Number 182295-26-7 [3]

Molecular Formula C₁₂H₁₄N₂O [3]

Molecular Weight 202.26 g/mol PubChem

Physicochemical Properties
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Experimental data for the specific physicochemical properties of this compound are not readily

available in the public domain or peer-reviewed literature. This is common for novel research

chemicals. The table below presents a combination of qualitative expert assessments and

computationally predicted values to guide researchers.

Property
Predicted / Estimated
Value

Justification /
Methodology

Physical State White to off-white solid

Based on analogous 3,5-

disubstituted 1,2,4-

oxadiazoles.

Melting Point Not available

Boiling Point > 300 °C (Predicted)

Estimated based on high

molecular weight and aromatic

structure.

Aqueous Solubility Poor

Aromatic heterocycles of this

nature are typically sparingly

soluble in water.

Organic Solubility Soluble

Expected to be soluble in

common organic solvents like

DCM, EtOAc, MeOH, and

DMSO.

logP (Octanol/Water) ~3.5 - 4.0 (Predicted)

Calculated using various

online algorithms (e.g.,

XLogP3). Indicates high

lipophilicity.

pKa ~1.5 - 2.5 (Predicted)

The oxadiazole ring nitrogens

are weakly basic due to

electron delocalization within

the aromatic system.

Note: Predicted values should be used as a guideline and confirmed experimentally.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Characterization
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established field in organic

chemistry. The most reliable and common approach involves the condensation and subsequent

cyclization of an amidoxime with a carboxylic acid derivative. This ensures high regioselectivity

and generally good yields.

Synthetic Strategy & Causality
The chosen synthetic route proceeds in two primary stages (Figure 2).

Formation of the Amidoxime: The synthesis begins with the conversion of a nitrile (p-

tolunitrile) into the corresponding amidoxime (p-tolylamidoxime). This is a crucial step as the

amidoxime provides the N-C-N backbone required for the 3-substituted portion of the

heterocycle. The reaction with hydroxylamine is robust and a standard procedure for

generating this key intermediate.

Acylation and Cyclodehydration: The p-tolylamidoxime is then acylated with an appropriate

acylating agent, in this case, butyryl chloride, to introduce the propyl group. The resulting O-

acyl amidoxime intermediate is unstable and readily undergoes thermal or base-catalyzed

cyclodehydration to form the stable 1,2,4-oxadiazole ring. Using a base like pyridine not only

scavenges the HCl byproduct but also catalyzes the final ring-closing step.

Figure 2: General Synthetic Workflow
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Start: p-Tolunitrile &
Butyryl Chloride

Step 1: Amidoxime Formation
(p-Tolunitrile + NH2OH·HCl)

Step 2: Acylation & Cyclization
(Amidoxime + Butyryl Chloride)

Intermediate:
p-Tolylamidoxime

Work-up & Purification

Final Product:
5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Click to download full resolution via product page

A simplified diagram of the two-stage synthesis protocol.
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Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally similar analogue, 5-

phenyl-3-(p-tolyl)-1,2,4-oxadiazole.[4]

Step 1: Synthesis of 4-methylbenzamidoxime (p-tolylamidoxime)

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and

magnetic stirrer, combine p-tolunitrile (10.0 g, 85.4 mmol), hydroxylamine hydrochloride

(7.12 g, 102.5 mmol), and ethanol (100 mL).

Reaction: To the stirring suspension, add a solution of sodium hydroxide (4.10 g, 102.5

mmol) in water (20 mL) dropwise. The choice of a mixed ethanol/water solvent system

ensures the solubility of both organic and inorganic reagents.

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has

been consumed.

Work-up: Cool the mixture to room temperature and remove the ethanol under reduced

pressure. Add 100 mL of water to the residue, which may cause the product to precipitate.

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold water, and dry

under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Reagent Preparation: In a 100 mL flame-dried, round-bottom flask under a nitrogen

atmosphere, dissolve the 4-methylbenzamidoxime (5.0 g, 33.3 mmol) in anhydrous pyridine

(30 mL). Cool the solution to 0 °C in an ice bath. Pyridine serves as both the solvent and the

acid scavenger.

Acylation: Add butyryl chloride (3.9 g, 36.6 mmol) dropwise to the cold, stirring solution. The

dropwise addition at 0 °C is critical to control the exothermic reaction between the acyl

chloride and the amidoxime.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir for 12-16 hours.

Cyclization: Heat the mixture to 80 °C for 2 hours to ensure complete cyclodehydration of the

intermediate to the final oxadiazole product.

Work-up: Cool the reaction mixture and pour it into 150 mL of ice-cold 1M HCl to neutralize

the pyridine. This will likely form a precipitate or an oil.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic

layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure

product as a white solid or oil.

Spectroscopic Characterization
Confirmation of the final product's identity and purity is achieved through standard

spectroscopic methods. Based on the structure and data from analogous compounds[4], the

following spectral characteristics are expected:

¹H NMR (400 MHz, CDCl₃):

Propyl Group: A triplet at ~1.0 ppm (3H, -CH₃), a sextet at ~1.8 ppm (2H, -CH₂-), and a

triplet at ~2.9 ppm (2H, -CH₂- attached to C5).

Tolyl Group: A singlet at ~2.4 ppm (3H, Ar-CH₃) and two doublets in the aromatic region,

~7.3 ppm and ~7.9 ppm (2H each, AA'BB' system).

¹³C NMR (100 MHz, CDCl₃):

Propyl Group: Signals at ~13 ppm (-CH₃), ~20 ppm (-CH₂-), and ~28 ppm (-CH₂- attached

to C5).

Tolyl Group: A signal at ~21.5 ppm (Ar-CH₃), and aromatic signals between ~124-142

ppm.
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Oxadiazole Ring: Two quaternary carbon signals at ~168 ppm (C3) and ~178 ppm (C5).

Mass Spectrometry (ESI+):

Expected [M+H]⁺ peak at m/z = 203.12.

Potential Applications in Drug Discovery
The structural features of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole make it an intriguing candidate

for further investigation.

Bioisosterism: As a metabolically robust bioisostere of an ester or amide, it can be

incorporated into known pharmacophores to block hydrolysis, potentially increasing the half-

life and oral bioavailability of a parent drug.[1]

Lipophilicity and Permeability: With a predicted logP value in the range of 3.5-4.0, the

compound is highly lipophilic. This suggests it will likely have good membrane permeability, a

key attribute for oral drug absorption and for crossing the blood-brain barrier.

Therapeutic Targets: Given the broad activity of the 1,2,4-oxadiazole class, this compound

could be screened against a wide array of targets. The literature suggests high potential in

oncology, inflammation, and neuroscience.[1][2] For example, various 1,2,4-oxadiazole

derivatives have shown potent activity as agonists for muscarinic receptors and as

anticancer agents.[5]

This molecule serves as an excellent starting point or fragment for library synthesis.

Modification of the propyl and tolyl groups can be used to explore structure-activity

relationships (SAR) and optimize potency and selectivity for a given biological target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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